molecular formula C10H19NOS B14511886 O-Ethyl (cyclohexylmethyl)carbamothioate CAS No. 62603-86-5

O-Ethyl (cyclohexylmethyl)carbamothioate

Cat. No.: B14511886
CAS No.: 62603-86-5
M. Wt: 201.33 g/mol
InChI Key: VLXYMCSVEZAMMH-UHFFFAOYSA-N
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Description

O-Ethyl (cyclohexylmethyl)carbamothioate is a thiocarbamate ester characterized by a cyclohexylmethyl group attached to a carbamothioate backbone. Its molecular structure combines the thiocarbamate functional group (–NHCOS–) with an ethyl ester and a bulky cyclohexylmethyl substituent.

Properties

CAS No.

62603-86-5

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

O-ethyl N-(cyclohexylmethyl)carbamothioate

InChI

InChI=1S/C10H19NOS/c1-2-12-10(13)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,13)

InChI Key

VLXYMCSVEZAMMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (cyclohexylmethyl)carbamothioate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the alkoxide ion is derived from ethanol, and the alkyl halide is cyclohexylmethyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (cyclohexylmethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Azides and nitriles.

Scientific Research Applications

O-Ethyl (cyclohexylmethyl)carbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl (cyclohexylmethyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares O-Ethyl (cyclohexylmethyl)carbamothioate with key analogs:

Compound Name CAS Number Molecular Formula Functional Group Key Substituent Notable Properties/Applications
This compound Not Provided Likely C₁₀H₁₉NOS Thiocarbamate (S-linked) Cyclohexylmethyl (aliphatic, bulky) High lipophilicity; potential use in drug discovery or agrochemicals
O-Phenyl Carbamothioate 824-88-4 C₇H₇NOS Thiocarbamate Phenyl (aromatic) Aromatic ring enhances electronic effects; possible use in polymer stabilizers
O-Ethyl ethylphosphonothionochloridate 1497-68-3 C₄H₁₀ClOPS Phosphonothioate Ethyl, chloride Reactive phosphorus center; nerve agent precursor
O-Ethyl methylphosphonothionate N/A C₃H₉O₂PS Phosphonothioate Methyl Simpler structure; higher volatility; pesticide intermediate
O-(2-methylpropyl) N-ethylcarbamothioate 55860-53-2 C₇H₁₅NOS Thiocarbamate 2-methylpropyl (branched) Branched chain reduces rigidity; industrial applications

Key Differences in Substituents and Properties

  • Cyclohexylmethyl vs. Phenyl : The cyclohexylmethyl group (aliphatic, bulky) in this compound increases lipophilicity and steric hindrance compared to the planar phenyl group in O-Phenyl Carbamothioate. This enhances membrane permeability and metabolic stability, making it more suitable for biological applications .
  • Thiocarbamate vs. Phosphonothioate: Unlike phosphonothioates (e.g., O-Ethyl ethylphosphonothionochloridate), which contain reactive phosphorus-chloride bonds and are associated with high toxicity (e.g., nerve agents), thiocarbamates like this compound exhibit lower acute toxicity and are explored for agrochemical or pharmaceutical uses .
  • Branched vs.

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